(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, a sulfonyl group attached to a 4-chlorophenyl group, and an azetidin-1-yl group. Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 374.84. Further physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.Scientific Research Applications
Antiviral Activity
Research has shown that derivatives similar to (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone have potential antiviral properties. For instance, compounds synthesized from 4-chlorobenzoic acid, including those with a chlorophenyl component, exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
Synthesis and Reactivity
The synthesis process and reactivity of compounds related to (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone have been studied extensively. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles have been explored (Pouzet et al., 1998).
Biological Activities
Compounds with a structure similar to the subject compound have been synthesized and tested for various biological activities. For instance, N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups have shown favorable herbicidal and insecticidal activities (Wang et al., 2015).
Antimicrobial Activity
Derivatives of azetidinone, which are structurally similar to the subject compound, have been synthesized and tested for their antibacterial and antifungal activities. The results indicated potential antimicrobial properties (Shah et al., 2014).
Catalytic Asymmetric Addition
Studies have been conducted on the use of azetidinone derivatives, similar in structure to (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone, in catalytic asymmetric addition reactions. These studies contribute to the understanding of the synthetic utility and potential applications in asymmetric synthesis (Wang et al., 2008).
Future Directions
properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c19-13-5-7-14(8-6-13)25(23,24)15-10-21(11-15)18(22)17-9-12-3-1-2-4-16(12)20-17/h1-9,15,20H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQYDSBGIDDDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone |
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